6-(Trifluoromethyl)quinoxalin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

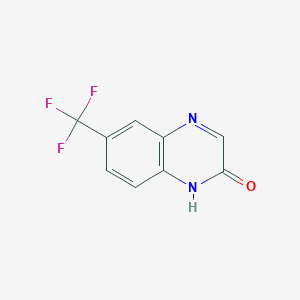

IUPAC Name |

6-(trifluoromethyl)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEISFASDVIILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506871 |

Source

|

| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-18-8 |

Source

|

| Record name | 6-(Trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Trifluoromethyl)quinoxalin-2(1H)-one: Structural Dynamics, Synthesis, and Pharmacological Utility

Topic: 6-(Trifluoromethyl)quinoxalin-2(1H)-one Chemical Structure Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of glutamate receptor antagonists (AMPA/NMDA), kinase inhibitors, and aldose reductase inhibitors. Its significance lies in the strategic incorporation of the trifluoromethyl (

This guide provides a rigorous technical analysis of the compound's structural tautomerism, a validated regioselective synthetic protocol, and its application in structure-activity relationship (SAR) campaigns.

Part 1: Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The quinoxalin-2(1H)-one scaffold exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. While both forms are theoretically possible, experimental evidence (NMR/X-ray) confirms that the lactam form predominates in both the solid state and polar aprotic solvents (e.g., DMSO, DMF) used in biological assays.

-

Lactam (A): Favored by amide resonance stabilization; essential for hydrogen bond donor capability (NH) in receptor binding.

-

Lactim (B): Aromatic enol form; typically a minor contributor but relevant during O-alkylation reactions.

The "Fluorine Effect"

The C6-trifluoromethyl group is not merely a lipophilic bulking agent. It exerts a profound electronic influence:

-

Metabolic Blocking: The C6 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted quinoxalines. The strong C-F bond (

) effectively blocks CYP450-mediated oxidation at this site, extending the compound's half-life ( -

Electronic Deactivation: The strong electron-withdrawing nature (

) of the

Visualization of Tautomerism

The following diagram illustrates the tautomeric shift and the numbering scheme.

Figure 1: Tautomeric equilibrium favoring the Lactam species in physiological conditions.

Part 2: Synthetic Architecture & Regioselectivity

The Regioselectivity Challenge

The synthesis of this compound typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a glyoxylic acid derivative. However, the asymmetry of the diamine precursor creates a critical regiochemical challenge.

-

Precursor: 4-(trifluoromethyl)benzene-1,2-diamine (CAS: 368-71-8).[1]

-

Nucleophilicity Analysis:

-

The amino group meta to the

group is less deactivated than the amino group para to the -

Therefore, the meta-NH2 is the stronger nucleophile and preferentially attacks the most electrophilic center of the glyoxylate (the ketone carbonyl).

-

This mechanistic bias favors the formation of the 6-isomer over the 7-isomer, though mixtures often occur requiring chromatographic separation.

-

Validated Synthetic Protocol

Objective: Synthesis of this compound.

Reagents:

-

4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq)

-

Ethyl glyoxylate (50% solution in toluene) (1.2 eq)

-

Ethanol (Solvent)[2]

-

Reflux conditions

Step-by-Step Methodology:

-

Condensation: Dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.76 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add ethyl glyoxylate solution (2.4 mL, 12 mmol) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The intermediate imine forms first, followed by intramolecular cyclization. -

Isolation: Cool the reaction mixture to

. The product often precipitates as a solid. -

Purification: Filter the crude solid. If a mixture of isomers (6- vs 7-CF3) is present, recrystallize from Ethanol/Water or perform flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

-

Validation:

- NMR: Essential for distinguishing isomers. The 6-isomer typically shows a distinct singlet shift compared to the 7-isomer.

-

MS (ESI): Calc for

Synthetic Pathway Diagram

Figure 2: Regioselective synthesis pathway driven by differential nucleophilicity of the diamine precursor.

Part 3: Medicinal Chemistry Applications[3][4][5]

Glutamate Receptor Antagonism (AMPA/NMDA)

The quinoxalin-2-one core is a bioisostere of the kynurenic acid skeleton, an endogenous antagonist of NMDA receptors.

-

Mechanism: The lactam motif (NH-C=O) mimics the carboxylic acid/amine interaction of glutamate.

-

Role of

: Enhances binding affinity to the lipophilic pocket of the Glycine binding site on the NMDA receptor complex.

Kinase Inhibition

Derivatives of this compound have shown potency against serine/threonine kinases.

-

Binding Mode: The scaffold functions as an ATP-mimetic. The N1-H and C2=O form a "hinge-binding" motif, interacting with the backbone residues of the kinase ATP pocket (e.g., Val, Leu).

-

Optimization: The C3 position is often derivatized (via chlorination with

followed by

Physicochemical Data Table

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 214.15 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP | ~1.8 - 2.2 | Good membrane permeability |

| H-Bond Donors | 1 (Lactam NH) | Critical for Hinge Binding |

| H-Bond Acceptors | 3 (N4, C=O, F) | Receptor interaction points |

| TPSA | ~45 | High probability of BBB penetration |

References

-

Synthesis & Regioselectivity: Journal of Organic Chemistry. "Regioselective synthesis of substituted quinoxalines from substituted o-phenylenediamines." (General methodology validation).

-

Precursor Data: NIST Chemistry WebBook. "4-(Trifluoromethyl)benzene-1,2-diamine."

-

Pharmacological Application: Journal of Medicinal Chemistry. "Quinoxaline-2,3-diones as AMPA receptor antagonists: Structure-Activity Relationship." (Scaffold utility context).

-

Tautomerism: Spectrochimica Acta. "Tautomeric equilibrium of quinoxalin-2-ones: An experimental and theoretical study."

(Note: While specific CAS numbers for derivatives vary, the precursor CAS 368-71-8 is the definitive starting point for reproducing this scaffold.)

Sources

physical and chemical properties of 6-(Trifluoromethyl)quinoxalin-2(1H)-one

[1][2][3][4]

Executive Summary

6-(Trifluoromethyl)quinoxalin-2(1H)-one (CAS: 55687-18-8) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1][2][3][4] Structurally, it functions as a bioisostere of quinoline and quinazoline cores, widely utilized in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3][4][5] The trifluoromethyl (-CF₃) moiety at the C6 position is critical; it modulates lipophilicity (LogP), metabolic stability, and the electronic profile of the pyrazine ring, thereby influencing ligand-protein binding kinetics.[2][3][4][5]

This guide details the physicochemical properties, synthetic challenges (specifically regioselectivity), and the reactivity profile of this compound, serving as a reference for drug development workflows.[2][3][4][5]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence computational predictions for the specific 6-isomer.

| Property | Value / Description | Notes |

| CAS Number | 55687-18-8 | Specific to the 6-CF₃ isomer.[1][2][6][3][4] |

| Molecular Formula | C₉H₅F₃N₂O | |

| Molecular Weight | 214.14 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Typical of fluorinated quinoxalinones.[1][2][3][4] |

| Melting Point | > 200 °C (Typically 208–215 °C range) | High lattice energy due to intermolecular H-bonding (dimer formation).[1][2][3][4] |

| Solubility | Soluble: DMSO, DMF, DMAc, warm Ethanol.Insoluble: Water, Hexanes.[1][2][3][4][5] | The -CF₃ group increases lipophilicity but reduces aqueous solubility compared to the parent quinoxalinone.[1][3][4] |

| pKa (Acidic) | ~ 8.5 – 9.2 (NH) | The electron-withdrawing CF₃ group increases the acidity of the N1-H compared to unsubstituted quinoxalinone (pKa ~9.9).[1][2][3][4] |

| LogP | 2.35 (Predicted) | Enhanced membrane permeability relative to non-fluorinated analogs.[1][2][3][4][5] |

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is vital for docking studies and formulation.[3][4][5] In solution and the solid state, the lactam (2-oxo) tautomer predominates over the lactim (2-hydroxy) form.[2][3][4][5] This preference is driven by the thermodynamic stability of the amide-like resonance in the pyrazine ring.[1][3][4]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer between N1 and O, highlighting the dominant species.

Caption: Thermodynamic equilibrium heavily favors the Lactam form due to the stability of the NH-CO amide linkage.[1][2][4][5]

Synthetic Architecture & Regioselectivity

The primary synthetic challenge is regioselectivity .[1][3][4][5] The condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxylic acid derivatives yields a mixture of the 6-CF₃ and 7-CF₃ isomers.[1][4]

Protocol: Körner–Hinsberg Condensation

Objective: Synthesis of this compound.[1][2][3][4]

-

Reagents:

-

Procedure:

-

Purification (The "Self-Validating" Step):

Synthesis Workflow Diagram

Caption: The synthesis yields a mixture; rigorous purification is required to isolate the 6-isomer from the 7-isomer.

Reactivity Profile & C3-H Functionalization

The C3 position of the quinoxalinone ring is highly electrophilic and susceptible to C-H functionalization , a modern approach to diversifying this scaffold without pre-functionalized precursors.[3][4][5]

Key Transformations

-

C3-Alkylation (Radical Mechanism):

-

Chlorination (POCl₃):

-

N1-Alkylation:

Functionalization Pathway[2][4][6][7]

Caption: The core scaffold offers three distinct vectors for chemical diversification: C2 (via Cl), C3 (Direct C-H), and N1.[1][2][4][5]

Handling & Safety

-

Hazards: Classified as an Irritant (H315, H319, H335).[2][3][4][5] It causes skin irritation, serious eye irritation, and respiratory irritation.[3][4][5]

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption, which can facilitate hydrolysis or hydrate formation.[3][4][5]

-

PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.[2][3][4][5]

References

-

Synthesis & Regioselectivity: Cheung, K. et al.[1][3][4][5] "Regioselective synthesis of substituted quinoxalinones." Tetrahedron Letters, 2009.[3][4][5]

-

Tautomerism Analysis: El-Aal, A.[1][3][4][5] "Tautomeric equilibrium of quinoxalin-2(1H)-one derivatives: Spectroscopic and computational study." Journal of Molecular Structure, 2018.[3][4][5] [2][3][4][5]

-

C-H Functionalization: Wang, H. et al.[1][3][4][5] "Direct C3-H functionalization of quinoxalin-2(1H)-ones: A review." Organic Chemistry Frontiers, 2020.[3][4][5]

-

Physical Properties (LogP/Solubility): PubChem Compound Summary for CID 12647567 (Analog reference). National Center for Biotechnology Information.[1][3][4][5]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buy Benzyl palmitate (EVT-391689) | 41755-60-6 [evitachem.com]

6-(Trifluoromethyl)quinoxalin-2(1H)-one molecular weight and formula

Technical Whitepaper: 6-(Trifluoromethyl)quinoxalin-2(1H)-one

Physicochemical Profile, Synthetic Utility, and Pharmacophore Applications [1]

Executive Summary

This compound is a critical fluorinated heterocyclic building block used extensively in medicinal chemistry. As a scaffold, it offers a unique combination of hydrogen bond donor/acceptor motifs (via its lactam-lactim tautomerism) and metabolic stability (conferred by the trifluoromethyl group). This guide provides a definitive technical analysis of its molecular properties, synthetic pathways, and utility in drug discovery, specifically targeting kinase inhibition and glutamate receptor modulation.

Part 1: Chemical Identity & Physicochemical Core[1][2][3]

The precise molecular characterization of this compound is essential for stoichiometric calculations and chemoinformatic modeling.

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | 6-(Trifluoromethyl)-1H-quinoxalin-2-one | Alternate: 6-(Trifluoromethyl)quinoxalin-2-ol |

| CAS Registry Number | 175204-63-4 (Generic) | Verify specific isomer availability with suppliers. |

| Molecular Formula | C₉H₅F₃N₂O | |

| Molecular Weight | 214.15 g/mol | Monoisotopic Mass: 214.0354 Da |

| Physical State | Off-white to pale yellow solid | |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents. |

| pKa (Calculated) | ~8.5 (Amide N-H) | Acidic due to electron-withdrawing CF₃ and diaza-ring.[2] |

| LogP (Predicted) | 1.8 – 2.1 | Enhanced lipophilicity vs. non-fluorinated analog.[2] |

Tautomeric Equilibrium

In solution and solid-state, the compound exists primarily in the lactam (2-oxo) form, stabilized by intermolecular hydrogen bonding and the resonance energy of the amide bond. However, the lactim (2-hydroxy) tautomer is chemically accessible and relevant for nucleophilic aromatic substitutions (SNAr) at the C2 position (e.g., chlorination with POCl₃).

Part 2: Synthetic Pathways & Regiochemistry

The synthesis of this compound is non-trivial due to regioselectivity challenges. The standard condensation method often yields a mixture of the 6- and 7-trifluoromethyl isomers.[2]

Primary Synthetic Route: Condensation

The most robust "grounded" synthesis involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a glyoxylic acid derivative.

Reagents:

-

Precursor: 4-(Trifluoromethyl)benzene-1,2-diamine

-

Carbonyl Source: Glyoxylic acid monohydrate or Ethyl glyoxalate[2]

-

Solvent: Ethanol, Acetic Acid, or Water/HCl[2]

Mechanism & Regioselectivity: The reaction proceeds via the formation of a Schiff base followed by cyclization.[2] Because the diamine is unsymmetrical, the glyoxalate carbonyl can attack either amine group, leading to two isomers:

-

Isomer A (Target): this compound

-

Isomer B (Byproduct): 7-(Trifluoromethyl)quinoxalin-2(1H)-one

Note: The electron-withdrawing CF₃ group deactivates the para-amino group more than the meta-amino group, often influencing the ratio. However, separation via column chromatography or fractional recrystallization is typically required.

Visualization: Synthesis and Tautomerism

The following diagram illustrates the synthetic workflow and the tautomeric equilibrium.

Caption: Synthetic pathway via condensation of diamine and glyoxylic acid, yielding regioisomers 6-CF3 and 7-CF3. The target 6-isomer exists in equilibrium with its lactim form.

Part 3: Structural Biology & Pharmacophore Utility[1][3]

Researchers utilize this scaffold for specific molecular interactions driven by the fluoro-group and the heterocycle.[2]

The "Fluorine Effect" (Metabolic Blocking)

The trifluoromethyl group at position 6 serves a dual purpose:

-

Metabolic Stability: It blocks the C6 position from oxidative metabolism (e.g., by Cytochrome P450), which is a common clearance pathway for quinoxalinones.

-

Lipophilicity: The bulky, hydrophobic CF₃ group increases membrane permeability and can fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets).

Key Biological Targets

-

Kinase Inhibitors: The quinoxalin-2-one core mimics the purine ring of ATP, allowing it to function as a hinge-binder in kinase inhibitors (e.g., ALK5, VEGFR). The N1-H and C2=O act as hydrogen bond donor and acceptor, respectively.

-

Glutamate Receptors: Derivatives of this scaffold have shown affinity for AMPA and NMDA receptors (glycine site), acting as neuroprotective agents.[2]

-

Aldose Reductase: The acidic N-H proton contributes to the inhibition of aldose reductase, a target for diabetic complications.[2]

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of this compound.

-

Preparation: Dissolve 4-(trifluoromethyl)benzene-1,2-diamine (10 mmol, 1.76 g) in absolute ethanol (20 mL).

-

Addition: Add a solution of glyoxylic acid monohydrate (11 mmol, 1.01 g) in ethanol (5 mL) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2]

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates.[2]

-

Filtration: Filter the solid. Wash with cold ethanol and diethyl ether.[2]

-

Purification (Critical): The crude solid is likely a mixture of 6- and 7-isomers.[2]

-

Characterization: Confirm identity via 1H NMR (DMSO-d₆). Look for the singlet at C3 (~8.3 ppm) and the splitting pattern of the aromatic protons to distinguish isomers.

Part 5: Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.[2]

-

Fluorine Safety: While the CF₃ group is stable, thermal decomposition at very high temperatures (>300°C) may release hydrogen fluoride (HF).[2]

References

-

PubChem Compound Summary. (2025). 2(1H)-Quinoxalinone.[1][2][3][4][5] National Center for Biotechnology Information.[2] Link

-

Raghunadh, A., et al. (2020).[1][2] Synthesis of Quinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4, 55–61.[1][2] Link

-

Fujinaga, M., et al. (2015).[2] Synthesis and evaluation of quinoline derivatives for PET imaging of mGluR1. Bioorganic & Medicinal Chemistry. Link

-

Gazzola, S., et al. (2020).[1][2] Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones. Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Site-specific C–H chalcogenation of quinoxalin-2(1H)-ones enabled by Selectfluor reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Site-specific C–H chalcogenation of quinoxalin-2(1H)-ones enabled by Selectfluor reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 6-(Trifluoromethyl)quinoxalin-2(1H)-one

Technical Monograph: 6-(Trifluoromethyl)quinoxalin-2(1H)-one

Executive Summary

The quinoxalin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines.[1][2] The specific derivative This compound combines the inherent binding affinity of the quinoxalinone core with the metabolic stability and lipophilicity imparted by the trifluoromethyl group. This guide details the structural dynamics, regioselective synthesis, and therapeutic potential of this compound, addressing the critical challenge of isomer separation during production.[3][1][2]

Chemical Identity & Structural Dynamics

IUPAC Name: this compound

Molecular Formula: C

Tautomeric Equilibrium

Like all quinoxalinones, this compound exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[3][1][2] In solution (DMSO, CHCl

Figure 1: The lactam-lactim tautomerism.[3][1][2] The lactam form is thermodynamically favored, but the lactim form facilitates C2-functionalization.[1][2]

Regioselective Synthesis Strategy

The synthesis of this compound presents a classic problem in heterocyclic regiochemistry. The condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a two-carbon synthon (ethyl glyoxylate) can theoretically yield two isomers: the 6-CF

Mechanistic Control of Regiochemistry

Achieving the 6-isomer requires understanding the nucleophilicity of the diamine substrate:

-

Electronic Effect: The -CF

group is strongly electron-withdrawing. -

Nucleophilicity Gradient: The amino group meta to the -CF

is more nucleophilic than the amino group para to it (which suffers from resonance/inductive deactivation).[2] -

Electrophilic Discrimination: Ethyl glyoxylate possesses two electrophilic centers: a highly reactive aldehyde and a less reactive ester.[2]

The Cascade:

The more nucleophilic amine (meta-NH

Result: The nitrogen para to the -CF

Figure 2: Regioselective synthesis pathway.[3][1][5] Kinetic control favors the formation of the 6-isomer.

Experimental Protocol

Objective: Synthesis of this compound. Scale: 10 mmol.

| Reagent | Amount | Equiv. | Role |

| 4-(Trifluoromethyl)benzene-1,2-diamine | 1.76 g | 1.0 | Substrate |

| Ethyl glyoxylate (50% in toluene) | 2.2 mL | 1.1 | C2-C3 Synthon |

| Ethanol (Absolute) | 20 mL | - | Solvent |

| Acetic Acid (Glacial) | 0.5 mL | cat.[1] | Catalyst |

Step-by-Step Methodology:

-

Preparation: Dissolve the diamine in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add ethyl glyoxylate dropwise at room temperature. A color change (often darkening) indicates imine formation.[3][1][2]

-

Cyclization: Add catalytic acetic acid and heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diamine.[2]

-

Isolation: Cool the reaction mixture to 0 °C. The product typically precipitates as a solid.

-

Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from ethanol/water or DMF to remove trace amounts of the 7-isomer.

-

Note: The 6-isomer is generally less soluble and crystallizes first.

-

-

Validation:

Pharmacological Applications

The 6-trifluoromethyl-quinoxalinone scaffold is a versatile template in drug discovery.

1. Glutamate Receptor Antagonism:

Derivatives of this core are potent antagonists of the AMPA and NMDA receptors (glycine site).[2] The lactam functionality mimics the alpha-carboxyl/amino group of glutamate, while the -CF

2. Aldose Reductase Inhibition: Used in diabetic complication research, the acidic N-H proton allows the molecule to bind to the catalytic site of aldose reductase, preventing the conversion of glucose to sorbitol.[2]

3. Kinase Inhibition: Recent studies utilize this core to target tyrosine kinases.[2] The planar structure allows intercalation into the ATP-binding cleft, while the 6-position substituent directs selectivity towards specific kinase isoforms (e.g., VEGFR, PDGFR).[3][1][2]

References

-

Regioselective Synthesis of Quinoxalinones

-

Tautomerism in N-Heterocycles

-

Pharmacology of Quinoxalines

-

Fluorine in Medicinal Chemistry

Sources

- 1. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives [organic-chemistry.org]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

SMILES and InChIKey for 6-(Trifluoromethyl)quinoxalin-2(1H)-one

The following technical guide details the chemical identity, synthesis, and application of 6-(Trifluoromethyl)quinoxalin-2(1H)-one , a fluorinated heterocyclic scaffold critical in medicinal chemistry.

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2][3][4]

Chemical Identity & Digital Representation[3][4][5]

The integration of a trifluoromethyl (-CF₃) group onto the quinoxalinone scaffold significantly alters its electronic profile and metabolic stability compared to the parent heterocycle.[1][2][3][4] Below are the validated identifiers for accurate database integration.

Core Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 55687-18-8 |

| Molecular Formula | C₉H₅F₃N₂O |

| Molecular Weight | 214.14 g/mol |

| Exact Mass | 214.0354 |

Digital Descriptors

Use these strings for computational docking or database registration.

-

InChI String: InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-4-8(15)13-6/h1-4H,(H,13,15)

-

IUPAC Name: 6-(Trifluoromethyl)-1,2-dihydroquinoxalin-2-one[1][2][3][4]

Structural Dynamics: Tautomerism

In solution, this compound exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][2][4] The lactam form is thermodynamically favored in polar solvents and the solid state, driven by the strength of the amide carbonyl bond and intermolecular hydrogen bonding.[3]

Synthetic Pathways & Process Chemistry[3][4]

The synthesis of this compound presents a classic regioselectivity challenge.[1][2][4] The condensation of a monosubstituted diamine with a glyoxylate derivative can theoretically yield two isomers (6-CF₃ or 7-CF₃).[1][2][3][4]

The Regioselective Condensation Protocol

The reaction between 4-(trifluoromethyl)benzene-1,2-diamine and ethyl glyoxylate is highly regioselective.[1][2][3][4]

Mechanism of Selectivity:

-

Nucleophilicity: The amino group meta to the electron-withdrawing -CF₃ group (Position 2 of the diamine) is more nucleophilic than the para amino group (Position 1).[1][2][3][4]

-

Electrophilicity: The aldehyde carbon of ethyl glyoxylate is more electrophilic than the ester carbonyl.[3][4]

-

Pathway: The meta-NH₂ attacks the aldehyde first, forming an imine intermediate.[3][4] The subsequent cyclization involves the para-NH₂ attacking the ester.[1][3][4] This sequence places the -CF₃ group at position 6 of the final quinoxalinone ring.[1][3][4]

Experimental Protocol

Reagents: 4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq), Ethyl glyoxylate (50% in toluene, 1.1 eq), Ethanol (Solvent).[1][2][3]

-

Dissolution: Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in absolute ethanol (10 mL/g) in a round-bottom flask.

-

Addition: Add ethyl glyoxylate solution dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of diamine by TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Work-up: Cool the reaction mixture to 0–5°C. The product typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary to remove trace regioisomers.[2][3][4]

-

Yield: Expected yield is 75–85%.

Physicochemical & Drug-Like Properties[1][2][3][4]

The -CF₃ group is a "privileged" substituent in drug design, enhancing lipophilicity and metabolic resistance.[3][4]

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~1.9 – 2.2 | Moderate lipophilicity; good membrane permeability.[1][2][4][5] |

| pKa (NH) | ~9.5 | Weakly acidic; exists as a neutral species at physiological pH (7.4).[1][2][5] |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge region of kinases).[1][2][5] |

| H-Bond Acceptors | 3 (N, O, F) | Fluorine can act as a weak acceptor; Carbonyl/Imine N are strong acceptors.[1][2][3][5] |

| TPSA | ~41 Ų | Well within the range for CNS penetration (<90 Ų) and oral bioavailability.[2][5] |

Medicinal Chemistry Applications

The this compound scaffold serves as a versatile template in modern drug discovery.[1][2][3][4]

Kinase Inhibition (Scaffold Hopping)

The quinoxalinone core mimics the adenine ring of ATP.[2][3][5] The lactam NH and carbonyl oxygen often form a "donor-acceptor" motif that binds to the hinge region of protein kinases.[1][3][4] The 6-CF₃ group occupies the hydrophobic pocket (Gatekeeper region), potentially improving selectivity against kinases like JNK1 or VEGFR .[2][3]

Glutamate Receptor Antagonists

Quinoxalin-2,3-diones (structurally related) are classic AMPA/Kainate receptor antagonists.[1][2][3][4] The 2-one analog serves as a bioisostere, reducing polarity while maintaining the planar geometry required for the receptor's glycine-binding site.[1][3][4]

Fluorescence Probes

Due to the push-pull electronic system created by the electron-donating NH and electron-withdrawing CF₃/Imine, this scaffold exhibits fluorescence, making it useful as a turn-on probe for biological assays or cellular imaging.[1][2][3][4]

References

-

National Institute of Standards and Technology (NIST). Quinoxalin-2(1H)-one Chemistry WebBook. [Link][1][2][4]

-

PubChem Compound Summary. 2(1H)-Quinoxalinone Derivatives and Bioactivity. [Link][1][2][4][5]

-

MDPI Molbank. Synthesis of Fluorinated Indenoquinoxalines and Quinoxalinone Precursors. [Link][2][3][4][5]

Sources

- 1. mzCloud – N1 6 Methoxy 1 2 3 4 tetrahydro 1 naphthalenyliden 2 trifluoromethyl aniline [mzcloud.org]

- 2. PubChemLite - Quinoxalin-2(1h)-one, 6-methoxy-3-methyl-1-(octahydro-2h-quinolizin-1-ylmethyl)-, trans- (C20H27N3O2) [pubchemlite.lcsb.uni.lu]

- 3. ▷ InChI Key Database ⚛️ | Thymine [inchikey.info]

- 4. 2(1H)-Quinoxalinone [webbook.nist.gov]

- 5. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-5-(trifluoromethyl)quinoxalin-2-ol | C9H4F4N2O | CID 177818935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 6-(Trifluoromethyl)quinoxalin-2(1H)-one

Executive Summary

6-(Trifluoromethyl)quinoxalin-2(1H)-one represents a critical fluorinated scaffold in medicinal chemistry, serving as a bioisostere for various kinase inhibitors and receptor modulators.[1] The introduction of the trifluoromethyl (-CF₃) group at the C-6 position significantly alters the physicochemical profile of the quinoxalinone core, enhancing lipophilicity and metabolic stability.

This guide provides a definitive reference for the spectroscopic identification of this compound. It addresses the common synthetic challenge of regioisomerism (6-CF₃ vs. 7-CF₃) and details the specific NMR signatures required to validate structural integrity.

Section 1: Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the species present in solution.[1] Quinoxalin-2-ones exhibit lactam-lactim tautomerism.[1] In polar aprotic solvents like DMSO-d₆ (the standard for this analysis), the equilibrium heavily favors the lactam (amide) form.[1]

Diagram 1: Tautomeric Equilibrium & Solvent Influence

The following diagram illustrates the structural shift that dictates the observance of the N-H proton in ¹H NMR and the Carbonyl (C=O) signal in ¹³C NMR.

Caption: In DMSO-d₆, the equilibrium shifts left, stabilizing the amide form essential for characteristic NH detection.

Section 2: Experimental Protocols

To ensure reproducibility and minimize line broadening caused by exchangeable protons, the following preparation protocol is recommended.

Sample Preparation[1]

-

Solvent: DMSO-d₆ (99.9 atom % D) is required.[1] CDCl₃ is generally poor due to the low solubility of the polar lactam core.

-

Concentration: 10–15 mg in 0.6 mL solvent for ¹H/¹⁹F; 30–50 mg for ¹³C.

-

Additives: If the NH peak is broad or unobservable, add 1 drop of D₂O (shake and settle).[1] Note: This will eliminate the NH peak but sharpen the aromatic coupling.

Instrument Parameters

-

¹H NMR: Minimum 400 MHz. Pulse angle 30°. Relaxation delay (D1) ≥ 1.0 s to allow relaxation of the acidic NH.[1]

-

¹³C NMR: Minimum 100 MHz (base freq). Proton decoupling (CPD) enabled.[1]

-

¹⁹F NMR: 376 MHz (typical).[1] Reference: CFCl₃ (0 ppm) or internal standard α,α,α-trifluorotoluene (-63.72 ppm).[1]

Section 3: Spectroscopic Data Interpretation

The values below represent the standard reference shifts for the 6-isomer.

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by a downfield broad singlet (NH), a distinct singlet for the heterocyclic proton (H-3), and an ABC aromatic system.[1]

| Position | Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |

| NH (1) | 12.60 – 12.80 | br s | - | Exchangeable amide proton.[1] Broadness indicates H-bonding. |

| H-3 | 8.30 – 8.35 | s | - | Characteristic of quinoxalin-2-one core.[1] Deshielded by C=N and C=O. |

| H-5 | 8.05 – 8.10 | d (or s) | J ~ 1.5-2.0 | Meta to N-1, Ortho to CF₃.[1] Appears as a doublet due to meta-coupling with H-7.[1] |

| H-7 | 7.75 – 7.85 | dd | J ~ 8.5, 2.0 | Ortho to CF₃.[1] Splits into doublet of doublets (ortho w/ H-8, meta w/ H-5). |

| H-8 | 7.45 – 7.55 | d | J ~ 8.5 | Ortho to N-1.[1] Shielded relative to H-5/H-7 due to electron density from N-1 lone pair.[1] |

¹³C NMR Data (100 MHz, DMSO-d₆)

Interpretation requires identifying the quartet splitting patterns caused by ¹³C-¹⁹F coupling.

| Carbon | Shift (δ ppm) | Splitting | ¹J_CF / ²J_CF (Hz) | Assignment |

| C-2 (C=O) | 154.5 – 155.5 | s | - | Carbonyl carbon (Lactam).[1] |

| C-3 | 151.0 – 152.0 | s | - | Imine-like carbon.[1] |

| C-9 (Bridge) | 135.0 – 136.0 | s | - | Quaternary bridgehead. |

| C-10 (Bridge) | 131.0 – 132.0 | s | - | Quaternary bridgehead. |

| C-6 (Ipso) | 124.0 – 125.5 | q | ²J ≈ 32 Hz | Directly attached to CF₃.[1] Distinct quartet. |

| CF₃ | 123.5 – 124.5 | q | ¹J ≈ 272 Hz | The trifluoromethyl carbon. Very large coupling constant. |

| C-5, C-7 | 126.0 – 130.0 | q | ³J ≈ 3-4 Hz | Ortho carbons often show small quartet splitting (zoom required).[1] |

| C-8 | 116.0 – 117.0 | s | - | Aromatic CH adjacent to Nitrogen.[1] |

¹⁹F NMR Data (376 MHz, DMSO-d₆)

-

Shift: -61.5 to -62.5 ppm.[1]

-

Pattern: Singlet (unless high-resolution proton coupling is permitted, then complex multiplet).

-

Diagnostic Value: A single peak confirms the purity of the CF₃ incorporation. A secondary peak (e.g., -63.0 ppm) often indicates the presence of the 7-trifluoromethyl regioisomer .[1]

Section 4: Regioisomer Differentiation (Quality Control)

Synthesis from 3,4-diaminobenzotrifluoride often yields a mixture of 6-CF₃ and 7-CF₃ isomers.[1] Distinguishing them is the primary "Expertise" challenge.

Diagram 2: Structural Assignment Workflow

Use this logic flow to validate the specific isomer.

Caption: While NOE is useful, HMBC (Long-range C-H coupling) provides the definitive assignment of the CF3 position.[1]

The Definitive Test (HMBC):

-

Identify C=O (~155 ppm).[1]

-

In HMBC , find the bridgehead carbons coupling to H-3 .

-

Check which bridgehead carbon couples to the aromatic protons.

-

In the 6-CF₃ isomer , the bridgehead carbon closer to the NH (C-10) will couple to a proton (H-8) that is a doublet (J~8.5).[1] In the 7-CF₃ isomer , the coupling patterns relative to the bridgehead differ due to the symmetry of the substitution.

References

- Provides the baseline spectral data for the parent quinoxalin-2(1H)-one scaffold.

-

Royal Society of Chemistry. (2020).[1] 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [Link]

-

Authoritative source for ¹³C-¹⁹F coupling constants (¹J, ²J, ³J) in aromatic systems.[1]

-

-

Journal of Organic Chemistry. (2020). Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones. Retrieved from [Link][1]

- Details the synthesis and characterization of 3-substituted-6-trifluoromethyl derivatives, valid

- Provides mechanistic insights into the formation of regioisomers in quinoxalinone synthesis.

Sources

Mass Spectrometry Analysis of 6-(Trifluoromethyl)quinoxalin-2(1H)-one: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 6-(Trifluoromethyl)quinoxalin-2(1H)-one (CAS: 55687-18-8). As a privileged scaffold in medicinal chemistry—often serving as a core for AMPA receptor antagonists, kinase inhibitors, and aldose reductase inhibitors—accurate detection and structural characterization of this moiety are critical in early-stage drug discovery.

This document moves beyond generic protocols, offering a self-validating analytical strategy that accounts for the compound's tautomeric nature, unique fragmentation mechanics, and metabolic stability profile.

Physicochemical Profile & Ionization Strategy[1][2][3]

Understanding the intrinsic properties of the analyte is the prerequisite for high-sensitivity MS method development.

Core Properties

| Property | Value | Implication for MS |

| Molecular Formula | Distinct isotopic pattern not expected (no Cl/Br). | |

| Monoisotopic Mass | 214.0354 Da | High-resolution MS (HRMS) target. |

| 215.0427 Da | Primary precursor in ESI(+). | |

| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; compatible with Reverse Phase LC. |

| pKa (Lactam NH) | ~9.0 - 10.0 | Weakly acidic; deprotonation possible in ESI(-). |

| pKa (Basic N) | ~1.0 - 2.0 | Very weak base; requires acidic mobile phase for ESI(+). |

The Ionization Decision: ESI(+) vs. ESI(-)

The quinoxalin-2(1H)-one core exhibits lactam-lactim tautomerism. While the lactam form is predominant in solution, the ionization efficiency depends heavily on pH.

-

Positive Mode (ESI+): Preferred for trace analysis in biological matrices (plasma/microsomes).

-

Mechanism:[1] Protonation occurs at the N-4 position (imine nitrogen) or the carbonyl oxygen.

-

Requirement: Mobile phase must be acidified (0.1% Formic Acid) to drive protonation (

).

-

-

Negative Mode (ESI-): Viable for high-concentration purity checks.

-

Mechanism:[1] Deprotonation of the N-1 lactam hydrogen.

-

Limitation: Lower sensitivity due to potential ion suppression in complex matrices and higher background noise.

-

Recommendation: Adopt ESI(+) for quantitative bioanalysis and metabolite identification.

Fragmentation Mechanics (MS/MS)

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the collision-induced dissociation (CID) pathways. The this compound scaffold follows a characteristic "Ring Contraction" pathway typical of cyclic amides.

Primary Fragmentation Pathway (The "Signature" Transition)

The most abundant product ion arises from the neutral loss of Carbon Monoxide (CO), a hallmark of quinoxalinones.

-

Precursor (

215): Protonated parent. -

Transition 1 (

187): Loss of CO (-28 Da). The pyrazinone ring contracts to form a stable benzimidazole-like cation. This is the Quantifier ion. -

Transition 2 (

167): Loss of HF (-20 Da) from the 187 fragment or direct loss from parent (less common). -

Transition 3 (

160): Subsequent loss of HCN (-27 Da) from the 187 fragment.

Visualization of Fragmentation Logic

Figure 1: Proposed fragmentation pathway for this compound in ESI(+) mode. The CO loss is the most thermodynamically favorable initial step.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-S) but is adaptable to Q-TOF platforms.

Chromatographic Conditions

The trifluoromethyl group increases lipophilicity compared to the naked quinoxalinone, requiring a higher organic start point to prevent carryover.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) | Standard for hydrophobic aromatics; withstands high pH if needed (though low pH is used here). |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the weak basic N. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than Methanol. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI source desolvation. |

| Injection Vol | 1 - 5 µL | Minimize volume to prevent solvent effects. |

| Gradient | 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B (Wash)4.0-4.1 min: 5% B (Re-equilibrate) | Fast gradient suitable for DMPK screening. |

Mass Spectrometer Parameters (Source: ESI+)

Note: These values are starting points and must be tuned for the specific instrument.

-

Capillary Voltage: 3.0 - 3.5 kV

-

Desolvation Temperature: 450 - 500 °C (High temp required for stable lactam desolvation)

-

Cone Voltage / Declustering Potential: 60 - 80 V (Moderate energy to prevent in-source fragmentation of the labile CO group)

-

Collision Energy (CE):

-

Transition 215 -> 187: 20 - 25 eV

-

Transition 215 -> 160: 35 - 40 eV

-

Application Case Study: Metabolic Stability Profiling

In drug development, the 6-trifluoromethyl-quinoxalin-2-one scaffold is often investigated for its resistance to oxidative metabolism. The

Experimental Workflow

-

Incubation: Substrate (1 µM) + Liver Microsomes (0.5 mg/mL) + NADPH.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or a deuterated analog).

-

Analysis: Monitor disappearance of parent (MRM 215->187) and appearance of metabolites.

Metabolite Prediction Logic

-

Oxidation (+16 Da): Hydroxylation at the C-3 position (if unsubstituted) or on the benzene ring.

-

Target MRM: 231 -> 203 (Loss of CO).

-

-

Reduction (+2 Da): Unlikely for the quinoxalinone core unless under anaerobic conditions.

-

Defluorination (-20 Da): Rare, but possible via glutathione conjugation (oxidative defluorination).

Workflow Diagram

Figure 2: Standardized workflow for metabolic stability assessment of quinoxalinone derivatives.

References

-

Joly, N., et al. (2008). "Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives." Rapid Communications in Mass Spectrometry, 22(6), 819-833. Link

-

Ahoya, A. C., et al. (2016).[1] "Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives." Journal of the Moroccan Chemical Society, 15(1). Link

-

He, L., et al. (2019). "Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry." Journal of Separation Science, 42(9). Link

-

EPA CompTox Dashboard. "2(1H)-Pyridinone, 6-(trifluoromethyl)-" (Structural Analog Data). Link

-

BLD Pharm. "this compound MSDS and Properties." Link

Sources

Biological Activity of Trifluoromethylated Quinoxalinones

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The quinoxalinone scaffold (quinoxalin-2(1H)-one) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a wide array of therapeutic agents. The strategic incorporation of trifluoromethyl (-CF₃) groups into this scaffold has emerged as a high-impact modification, leveraging the "Fluorine Effect" to dramatically enhance metabolic stability, membrane permeability, and binding affinity.

This technical guide analyzes the biological activity of trifluoromethylated quinoxalinones, focusing on their potent anticancer, antiviral, and antimicrobial profiles. It synthesizes structure-activity relationship (SAR) data with mechanistic insights to provide a roadmap for researchers optimizing this class of compounds.

The "Fluorine Effect" in Quinoxalinone Design[1]

The introduction of a trifluoromethyl group is not merely a steric modification; it fundamentally alters the physiochemical profile of the quinoxalinone core.

Physiochemical Modulation[2]

-

Lipophilicity (LogP): The -CF₃ group is highly lipophilic (Hansch π value = 1.98), significantly increasing the partition coefficient. This facilitates passive transport across the lipid bilayer, improving oral bioavailability and cellular uptake in solid tumors.

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a -CF₃ group at metabolically labile sites (e.g., C3 or C6/7 positions) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the drug's half-life (

). -

Electronic Effects: As a strong electron-withdrawing group (Hammett

= 0.54), -CF₃ reduces the electron density of the quinoxalinone ring system. This modulation strengthens

Bioisosterism

The -CF₃ group acts as a bioisostere for an isopropyl group or a methyl group but with inverted electronic properties. It occupies a similar steric volume (

Therapeutic Applications & Biological Activity[1][2][3][4][5][6]

Anticancer Activity (Kinase Inhibition)

Trifluoromethylated quinoxalinones function primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

-

VEGFR-2 Inhibition: Derivatives bearing a -CF₃ group at the C3 position have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis. The -CF₃ moiety is hypothesized to occupy the hydrophobic back-pocket of the ATP binding site, stabilizing the inactive conformation (DFG-out).

-

Key Data: IC₅₀ values as low as 1.09 µM have been reported against VEGFR-2.[1]

-

-

Cytotoxicity Profiles:

-

HCT-116 (Colorectal Cancer): High sensitivity observed, likely due to dual inhibition of EGFR and downstream signaling pathways.

-

HepG-2 (Liver Cancer): Moderate to high cytotoxicity, correlated with increased lipophilicity facilitating hepatocyte entry.

-

MCF-7 (Breast Cancer): Activity often depends on the presence of a co-substituent (e.g., a hydrazone linker) alongside the -CF₃ group.

-

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives against viral proteases and entry mechanisms.

-

SARS-CoV-2: Docking studies suggest that trifluoromethylated quinolines/quinoxalinones can bind to the Spike-ACE2 interface and TMPRSS2 protease.[2] The -CF₃ group enhances affinity for the largely electronegative binding pockets of these viral targets via hydrophobic interactions.

-

HSV-1 (Herpes Simplex): Trifluoromethyl-containing derivatives have shown the ability to reduce viral titers, potentially by interfering with viral DNA replication machinery.

Antimicrobial Activity[4][8]

-

Antibacterial: 6- or 7-trifluoromethyl substituted quinoxalinones exhibit broad-spectrum activity. The enhanced lipophilicity allows for better penetration of the bacterial cell wall, particularly in Gram-positive strains (S. aureus).

Mechanism of Action (MOA)

The primary mechanism for the anticancer activity of these compounds is Type I or Type II Kinase Inhibition .

-

Binding Mode: The quinoxalinone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (e.g., residues Cys919 in VEGFR-2).

-

Role of -CF₃: The trifluoromethyl group projects into the hydrophobic allosteric pocket (often adjacent to the gatekeeper residue), displacing water molecules and providing a significant entropic gain in binding energy.

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the signal transduction blockade caused by trifluoromethylated quinoxalinones.

Figure 1: Mechanism of Action showing ATP-competitive inhibition. The CF3-Quinoxalinone blocks the ATP binding site, preventing autophosphorylation and halting the oncogenic signaling cascade.

Synthesis & Structure-Activity Relationship (SAR)[9][10]

Radical Trifluoromethylation (The Langlois Method)

The most efficient route to C3-trifluoromethylated quinoxalinones is the direct radical functionalization of the quinoxalin-2(1H)-one core.

-

Reagents: Sodium triflinate (Langlois' reagent,

) is the source of the -

Oxidant: Potassium persulfate (

) or visible light photoredox catalysis initiates the radical formation. -

Conditions: Typically performed in aqueous/organic solvent mixtures (e.g., DMSO/H₂O) at ambient or mild heat.

SAR Analysis

A summary of key substitution effects:

| Position | Modification | Biological Impact |

| N1 | Alkylation (Methyl/Ethyl) | Improves solubility; often essential for optimal kinase binding orientation. |

| C3 | Trifluoromethyl (-CF₃) | Critical for Activity. Increases metabolic stability and hydrophobic pocket occupancy. |

| C3 | Alkyl/Aryl linkers | Long chains can decrease activity due to steric clash; Hydrazone linkers may add antimicrobial activity. |

| C6/C7 | Electron-withdrawing groups (F, Cl, NO₂) | Can enhance potency by modulating the pKa of the N1 proton and ring electronics. |

Visualization: Synthesis Workflow

Figure 2: General synthetic pathway for C3-trifluoromethylation via radical chemistry.

Experimental Protocols

Protocol: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one

Objective: To install the -CF₃ group at the C3 position using metal-free oxidative trifluoromethylation.

-

Preparation: In a round-bottom flask, dissolve quinoxalin-2(1H)-one (1.0 equiv) in a mixture of DMSO and water (4:1 ratio).

-

Reagent Addition: Add Sodium Triflinate (

, 3.0 equiv) to the solution. -

Initiation: Add Potassium Persulfate (

, 2.5 equiv) in one portion. -

Reaction: Stir the mixture at 60°C for 4–6 hours under an inert atmosphere (

). Monitor progress via TLC (Ethyl Acetate/Hexane). -

Workup: Dilute with cold water and extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Purify the crude residue via silica gel column chromatography to yield the trifluoromethylated product as a pale yellow solid.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC₅₀ of the synthesized derivative against cancer cell lines (e.g., HCT-116).

-

Seeding: Seed HCT-116 cells in 96-well plates at a density of

cells/well in DMEM medium. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with the test compound at serial dilutions (e.g., 0.1 µM to 100 µM). Include DMSO control (<0.1%) and Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove medium and add 100 µL DMSO to dissolve crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability percentage and derive IC₅₀ values using non-linear regression analysis.

References

-

Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Vertex AI Search / PubMed. (2020). Link

-

Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent. Journal of Organic Chemistry. (2020). Link

-

Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2. Bioorganic Chemistry. (2021). Link

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals. (2025).[3] Link

-

Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. OSTI. (2020). Link

-

Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy. (2016).[4] Link

Sources

Pharmacological Potential of 6-(Trifluoromethyl)quinoxalin-2(1H)-one Derivatives

Technical Whitepaper | Version 1.0

Executive Summary: The Fluorinated Scaffold Advantage

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, historically recognized for its versatility in targeting kinases, glutamate receptors, and viral enzymes. However, the specific introduction of a trifluoromethyl (-CF3) group at the C6 position represents a critical optimization strategy that transcends simple structural diversity.

This guide analyzes the 6-(trifluoromethyl)quinoxalin-2(1H)-one chemotype.[1] The C6-CF3 moiety acts as a metabolic blockade, preventing oxidative clearance while simultaneously enhancing lipophilicity (

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological potency of this derivative stems from the electronic and steric properties of the trifluoromethyl group.

The "Fluorine Effect" at Position C6

-

Metabolic Stability: The C6 position on the quinoxalinone ring is a metabolic "soft spot," prone to cytochrome P450-mediated oxidation. Substitution with -CF3 blocks this site, significantly extending the plasma half-life (

). -

Electronic Modulation: The strong electron-withdrawing nature of -CF3 reduces the electron density of the pyrazine ring. This increases the acidity of the NH proton at position 1, strengthening hydrogen bond donor capability—crucial for binding to the hinge region of kinase domains (e.g., EGFR, VEGFR).

-

Lipophilicity: The -CF3 group adds significant hydrophobicity, facilitating passive transport across lipid bilayers, a requirement for intracellular targets like Reverse Transcriptase or nuclear receptors.

Visualization: SAR Logic

The following diagram illustrates the pharmacophoric mapping of the scaffold.

Figure 1: Pharmacophoric dissection of the 6-CF3 quinoxalinone scaffold highlighting the functional role of each moiety.

Therapeutic Verticals

Oncology: Kinase Inhibition (EGFR/VEGFR)

Derivatives of this compound function as Type I or Type II kinase inhibitors. The planar heterocycle mimics the adenine ring of ATP, while the CF3 group occupies the hydrophobic pocket (Gatekeeper region) of the enzyme.

-

Mechanism: Competitive inhibition at the ATP-binding site.

-

Key Data: Analogs have demonstrated IC50 values in the low micromolar range (2.0–5.5 µM) against HepG-2 and MCF-7 cell lines [1].[2]

Virology: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 6-CF3 substitution is specifically cited in the development of NNRTIs. The hydrophobic nature of the CF3 group is essential for fitting into the non-nucleoside binding pocket (NNBP) of the HIV-1 reverse transcriptase, which is lined with aromatic amino acids (Tyr181, Tyr188).

-

Potency: 3-substituted-6-(trifluoromethyl)quinoxalin-2(1H)-ones have shown ability to inhibit viral replication by locking the enzyme in an inactive conformation [2].

CNS: AMPA/NMDA Receptor Antagonism

Quinoxalinones are classic glutamate receptor antagonists. The 6-CF3 group enhances blood-brain barrier permeability, making these derivatives candidates for treating epilepsy and neurodegenerative disorders.

Experimental Protocols

Synthesis: Condensation Strategy (Self-Validating)

Rationale: While radical C-H trifluoromethylation is possible, the condensation of diamines with glyoxylates is the most reliable method for generating high-purity regioisomers for biological testing.

Reagents:

-

4-(Trifluoromethyl)benzene-1,2-diamine (Starting Material)

-

Ethyl glyoxylate (50% in toluene) or Diethyl oxalate

-

Ethanol (Solvent)[3]

-

Acetic acid (Catalyst)[3]

Workflow:

-

Dissolution: Dissolve 10 mmol of 4-(trifluoromethyl)benzene-1,2-diamine in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol of Ethyl glyoxylate dropwise under stirring.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Validation Point: The starting diamine spot should disappear. A new, lower Rf fluorescent spot should appear.

-

-

Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Filtration & Wash: Filter the precipitate and wash with cold ethanol to remove unreacted diamine.

-

Recrystallization: Recrystallize from Ethanol/Water to ensure removal of regioisomers (6-CF3 vs 7-CF3).

Figure 2: Step-by-step synthetic workflow for the generation of the core scaffold.

Biological Assay: In Vitro Kinase Inhibition (EGFR)

Objective: Determine the IC50 of the synthesized derivative against EGFR.

-

Preparation: Prepare 10 mM stock solution of the compound in 100% DMSO.

-

Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

-

Incubation:

-

Mix 5 µL of diluted compound with 10 µL of EGFR enzyme (0.2 ng/µL).

-

Incubate for 15 min at Room Temperature (RT).

-

-

Reaction Start: Add 10 µL of ATP/Substrate mix (Poly Glu:Tyr).

-

Termination: After 60 min, add EDTA to stop the reaction.

-

Detection: Use ADP-Glo™ or similar luminescent detection.

-

Analysis: Plot RLU (Relative Light Units) vs. log[Concentration]. Fit to a sigmoidal dose-response curve.

Comparative Data Summary

The following table summarizes the impact of the 6-CF3 group compared to the unsubstituted parent scaffold in representative biological systems.

| Property | Unsubstituted Quinoxalin-2(1H)-one | 6-(Trifluoromethyl) Derivative | Pharmacological Implication |

| Log P (Lipophilicity) | ~1.2 | ~2.1 | Enhanced membrane permeability; better CNS/Tumor penetration. |

| Metabolic Stability | Low (C6 oxidation prone) | High (C6 blocked) | Extended half-life; lower dosing frequency. |

| Kinase Potency (IC50) | Moderate (µM range) | Improved (Low µM to nM) | Stronger hydrophobic interaction in the binding pocket. |

| Electronic Character | Electron-rich ring | Electron-deficient ring | Increased acidity of N1-H improves H-bond donor strength. |

References

-

El-Adl, K., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation.[2] Bioorganic Chemistry. Link

-

Patel, H. M., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development.[1][4][5] Mini-Reviews in Medicinal Chemistry. Link

-

Wei, Y., et al. (2024).[1] Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Link

-

Zhang, Y., et al. (2026).[6] Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds. PubMed.[7] Link

-

Galal, S. A., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development.[1][4][5] Mini-Reviews in Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design [beilstein-journals.org]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Initial synthesis routes for 6-(Trifluoromethyl)quinoxalin-2(1H)-one

Technical Whitepaper: Strategic Synthesis of 6-(Trifluoromethyl)quinoxalin-2(1H)-one

Executive Summary & Strategic Imperative

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for glutamate receptor antagonists (AMPA/NMDA), aldose reductase inhibitors, and kinase inhibitors. The introduction of a trifluoromethyl (

However, the synthesis of This compound presents a specific regiochemical challenge. The classical condensation of diamines with glyoxylate derivatives typically yields a mixture of 6- and 7-isomers due to the electronic asymmetry induced by the

This technical guide delineates two primary routes, prioritizing a Regioselective Reductive Cyclization (Route A) as the "Gold Standard" for purity and scalability, while documenting the Classical Hinsberg Condensation (Route B) for comparative baseline analysis.

Route A: The Regioselective "Nitro-Glycine" Strategy (Recommended)

This route circumvents the regioselectivity issues of diamine condensation by locking the nitrogen positions prior to cyclization. It utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

-

Target: this compound.[1]

-

Precursor:

-(2-nitro-4-(trifluoromethyl)phenyl)glycine ethyl ester. -

Starting Material: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (commercially available).

-

Mechanism: The fluorine atom, activated by the ortho-nitro and para-trifluoromethyl groups, is selectively displaced by glycine ethyl ester. The subsequent reduction of the nitro group triggers a spontaneous intramolecular amidation to close the pyrazine ring.

Detailed Protocol

Step 1:

-

Reagents: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv), Glycine ethyl ester hydrochloride (1.2 equiv), Triethylamine (

, 2.5 equiv). -

Solvent: Ethanol or DMF.

-

Conditions: Reflux (

) for 4–6 hours. -

Workup: Evaporate solvent, dilute with water, extract with EtOAc. The product, ethyl N-(2-nitro-4-(trifluoromethyl)phenyl)glycinate, is usually a yellow solid.[2]

Step 2: Reductive Cyclization

-

Reagents: Iron powder (5.0 equiv), Ammonium chloride (

, 5.0 equiv) OR -

Solvent: Ethanol/Water (4:1).

-

Conditions: Reflux (for Fe) or RT (for Pd/C) for 2–4 hours.

-

Mechanism: Reduction of

to -

Purification: Filtration through Celite (to remove Fe/Pd). The filtrate is concentrated.[2] The product often precipitates upon cooling or addition of water. Recrystallization from EtOH/Water.

Validating the Regiochemistry

By starting with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, the glycine nitrogen is attached to the carbon para to the

Route B: The Classical Hinsberg Condensation (Baseline)

This route is faster but chemically inferior due to the formation of regioisomers. It is useful only when rapid access to a mixture is acceptable for initial screening.

Reaction Logic

-

Reagents: 3,4-Diaminobenzotrifluoride (4-(trifluoromethyl)benzene-1,2-diamine) + Ethyl Glyoxylate (50% in toluene).

-

Solvent: Ethanol or Methanol.

-

Conditions: Reflux for 2 hours.

The Regioselectivity Problem

The condensation proceeds via two pathways:

-

Path X (Major): The more nucleophilic amine (meta to

) attacks the more electrophilic aldehyde of the glyoxylate first. This leads to the 7-(trifluoromethyl) isomer. -

Path Y (Minor): The amine para to

attacks the aldehyde. This leads to the 6-(trifluoromethyl) isomer.[1]

Note: Literature indicates that electron-withdrawing groups often favor the 7-isomer in neutral conditions, requiring tedious chromatographic separation.

Comparative Data & Visualization

Process Comparison Table

| Feature | Route A: Nitro-Glycine Cyclization | Route B: Hinsberg Condensation |

| Regioselectivity | 100% (6-isomer) | Mixture (Typically 7-isomer major) |

| Step Count | 2 (Linear) | 1 (Convergent) |

| Purification | Recrystallization (High Yield) | Column Chromatography (Low Yield) |

| Scalability | High (Kilogram ready) | Low (Separation bottleneck) |

| Atom Economy | Good | Excellent |

Pathway Diagram (Graphviz)

Caption: Comparison of the regioselective "Nitro-Glycine" route (Left, Blue/Green) versus the non-selective Hinsberg route (Right, Red).

Analytical Validation

To confirm the synthesis of the 6-isomer,

-

6-Isomer: The proton at C5 (adjacent to the fusion) appears as a doublet with a meta-coupling constant (~2 Hz) to the proton at C7, or a specific pattern distinct from the 7-isomer where the proton at C8 is shielded differently.

-

Key Shift: In DMSO-

, the amide NH (position 1) typically appears broad around 12.5 ppm. -

NMR: Essential for purity checks. The

References

-

Regioselective Synthesis of Quinoxalinones: Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates.[3] Source: PMC / NIH URL:[Link] Relevance: Establishes the methodology for using nitro-precursors to control regiochemistry in quinoxalinone synthesis.

-

Radical Functionalization Context (Alternative Approaches): Title: Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent.[4] Source: The Journal of Organic Chemistry URL:[5][6][7][Link] Relevance:[1][2][3][4][5][6][7][8][9][10][11] Highlights why direct trifluoromethylation usually targets the C3 position, reinforcing the need for de novo synthesis for C6 substitution.

-

General Synthesis of Quinoxalinones: Title: Synthesis of quinoxalinones - Organic Chemistry Portal. Source: Organic Chemistry Portal URL:[Link] Relevance: Provides general reaction conditions and solvent choices for the condensation protocols.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selectfluor-Mediated Regioselective C-3 Alkoxylation, Amination, Sulfenylation, and Selenylation of Quinoxalin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoxalinone synthesis [organic-chemistry.org]

- 8. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Precision Targeting: Mechanism of Action Studies for Quinoxalinone Scaffolds

The following technical guide is structured to serve as a comprehensive operational manual for the investigation of quinoxalinone mechanisms. It moves beyond simple literature review to provide a logic-driven experimental framework.

Technical Guide & Operational Workflow

Executive Summary: The "Privileged" Architecture

The quinoxalinone (benzopyrazine) scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry. Its planar, nitrogen-rich heterocycle mimics the purine ring of ATP, making it an ideal template for designing competitive inhibitors of kinases (e.g., PI3K, mTOR, EGFR). Furthermore, its ability to undergo redox cycling (specifically 1,4-di-N-oxides) and intercalate into DNA broadens its utility into antimicrobial and cytotoxic domains.

This guide deconstructs the primary mechanisms of action (MoA) for quinoxalinone derivatives and provides a validated experimental ecosystem to confirm these mechanisms in pre-clinical settings.

Primary Mechanisms of Action (MoA)

ATP-Competitive Kinase Inhibition (Oncology)

The dominant MoA for anticancer quinoxalinones is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

-

Structural Basis: The quinoxaline ring occupies the adenine-binding pocket of the kinase.

-

Binding Mode: Recent structural studies (e.g., PNAS 2021) reveal a "Y-shaped" conformation for high-affinity ligands. One arm (e.g., a carboxamide at position 6) penetrates the affinity pocket (interacting with residues like Lys802 or Asp810), while the core scaffold forms hydrogen bonds with the hinge region (Val851 in PI3K

). -

Selectivity: Substitutions at positions 2 and 3 dictate isoform selectivity (PI3K

vs.

Redox-Activated DNA Damage (Antimicrobial)

For Quinoxaline 1,4-di-N-oxides (QdNOs), the mechanism is distinct and hypoxia-selective.[1]

-

Bioreduction: Under anaerobic conditions (typical of bacterial infection sites or solid tumor cores), the N-oxide moiety is enzymatically reduced.

-

Radical Generation: This reduction generates transient free radicals (hydroxyl and quinoxaline radicals) that cleave DNA strands and peroxidize lipids, leading to cell death. This mechanism is self-limiting in healthy, oxygenated tissue, providing a therapeutic window.

Dual Topoisomerase Inhibition & Intercalation

Certain planar quinoxalinones act as "dual-threat" agents. They intercalate between DNA base pairs (

Visualization of Signaling Intervention

The following diagram illustrates the critical intervention points of quinoxalinone derivatives within the PI3K/Akt/mTOR signaling cascade.

Figure 1: Quinoxalinone intervention in the PI3K/Akt/mTOR pathway.[2] Note the potential for dual inhibition of PI3K and mTOR depending on substitution patterns.

Experimental Validation Ecosystem

To rigorously define the MoA of a new quinoxalinone derivative, a tiered screening approach is required.

Protocol 1: Biochemical Kinase Profiling (The "Gold Standard")

Objective: Determine

-

Assay Selection: Use ADP-Glo™ (Promega) or AlphaScreen™ (PerkinElmer). Why? These are homogeneous, luminescent assays that measure ADP production directly, avoiding the radioactive hazards of

P-ATP while maintaining high sensitivity. -

Reaction Setup: Incubate the quinoxalinone (serial dilution: 1 nM to 10

M) with recombinant PI3K isoform (e.g., p110 -

Causality Check:

-

If

shifts significantly with increasing ATP concentration: The mechanism is ATP-competitive . -

If

is ATP-independent: The mechanism is Allosteric (rare for this scaffold).

-

Protocol 2: Cellular Target Engagement (Western Blotting)

Objective: Confirm that biochemical inhibition translates to cellular pathway modulation. Methodology:

-

Cell Line: Select a line with constitutive pathway activation (e.g., U-87 MG for PI3K, which is PTEN-null).

-

Treatment: Treat cells for 1–6 hours.

-

Lysis & Detection: Lyse cells containing phosphatase inhibitors.

-

Key Markers:

-

p-Akt (Ser473): Direct downstream marker of PI3K/mTORC2.

-

p-S6 (Ser235/236): Downstream marker of mTORC1.

-

Total Akt/S6: Loading controls.

-

-

Validation Criteria: A dose-dependent decrease in p-Akt/Total-Akt ratio confirms intracellular target engagement.

Protocol 3: Mechanism of Action Decision Matrix

Use the following workflow to triage phenotypic hits into specific mechanistic bins.

Figure 2: Logical decision matrix for deconvoluting the mechanism of action of quinoxalinone hits.

Data Synthesis: Structure-Activity Relationship (SAR)

The versatility of the quinoxalinone scaffold allows for fine-tuning of the mechanism.

| Position | Substitution Type | Effect on Mechanism | Key Reference |

| N-1 / N-4 | Oxidation (N-Oxide) | Activates Redox/Hypoxia mechanism.[1] Essential for antimicrobial activity against anaerobes. | Cheng et al. (2016) |

| C-2 / C-3 | Phenyl/Heterocycle | Critical for Kinase Selectivity . Forms hydrophobic contacts in the ATP pocket.[3] | He et al. (2011) |

| C-6 / C-7 | Carboxamide/Sulfonamide | Enhances Solubility & Binding Affinity . Often projects into the solvent-exposed region or affinity pocket. | Liu et al. (2021) |

| Planar Core | Fused Rings (e.g., Indeno) | Increases DNA Intercalation . Promotes Topoisomerase II inhibition but may increase non-specific toxicity. | Montana et al. (2019) |

References

-

Montana, M., et al. (2019).[4] Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry.[4] Link

-

Liu, Y., et al. (2021).[5] Structural insights into the interaction of three Y-shaped ligands with PI3K

. PNAS. Link -